N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide is a complex organic compound with potential applications in various scientific research fields. Its structure incorporates multiple functional groups that can participate in a range of chemical reactions, making it a versatile molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide typically involves multiple steps. The key starting material could be 4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazole, which undergoes a series of reactions including nucleophilic substitution, reduction, and acylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors to control reaction parameters precisely, and purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: This reaction can alter the functional groups, potentially forming more complex structures.
Reduction: A reduction can be used to modify the cyano or carbonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amine and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium (Pd) on carbon.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
The major products formed depend on the type and conditions of the reaction. For instance, oxidation can lead to the formation of N-oxides or carboxylic derivatives, while reduction might produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide serves as a building block for synthesizing more complex molecules. It can be used in reaction mechanisms studies or as an intermediate in multi-step syntheses.
Biology
Its structure suggests potential biological activities, which may include enzyme inhibition, receptor modulation, or as a tool for probing biological pathways.
Medicine
The compound could be explored for therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents, due to its complex molecular structure.
Industry
Industrially, the compound may find uses in materials science, such as in the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide would depend on its application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, thereby blocking substrate access. The molecular targets could include various enzymes, receptors, or pathways involved in disease processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[3-(1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide
N-(4-{[3-(4-cyano-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetate
Uniqueness
What makes N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide unique is the specific arrangement of its functional groups, which provide a distinct set of chemical and biological properties. Its cyano group, for instance, offers a site for further chemical modification, while the pyrido[1,2-a]benzimidazole core contributes to its potential biological activity.
There you go—a deep dive into a fascinating compound. Hope that hits the mark!
Properties
IUPAC Name |
N-[4-[[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5-yl)-2-hydroxypropyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-11-23(32)29-22-6-4-3-5-21(22)28(24(29)20(15)12-25)14-19(31)13-26-17-7-9-18(10-8-17)27-16(2)30/h3-11,19,26,31H,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWIPPQZYMAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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